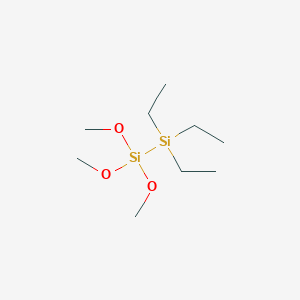
2',4',6'-Triacetoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Triacetoxyacetophenone is an organic compound with the molecular formula C14H14O7 It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with acetoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Triacetoxyacetophenone typically involves the acetylation of 2’,4’,6’-trihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2’,4’,6’-Triacetoxyacetophenone follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Triacetoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2’,4’,6’-trihydroxyacetophenone.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2’,4’,6’-trihydroxyacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,4’,6’-Triacetoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Triacetoxyacetophenone involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release acetic acid and 2’,4’,6’-trihydroxyacetophenone, which can then interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2’,4’,6’-Trihydroxyacetophenone: The parent compound with hydroxyl groups instead of acetoxy groups.
2’,4’,6’-Trimethoxyacetophenone: A similar compound with methoxy groups.
2’,4’,6’-Trichloroacetophenone: A derivative with chloro groups.
Uniqueness: 2’,4’,6’-Triacetoxyacetophenone is unique due to the presence of acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetoxy groups enhance its solubility in organic solvents and influence its interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
144152-27-2 |
|---|---|
Molecular Formula |
C14H14O7 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4-acetyl-3,5-diacetyloxyphenyl) acetate |
InChI |
InChI=1S/C14H14O7/c1-7(15)14-12(20-9(3)17)5-11(19-8(2)16)6-13(14)21-10(4)18/h5-6H,1-4H3 |
InChI Key |
LXZWMUZVRYYJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
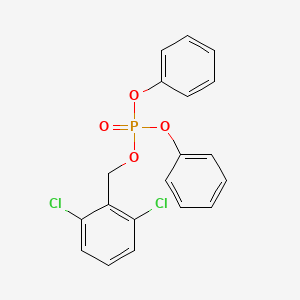
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
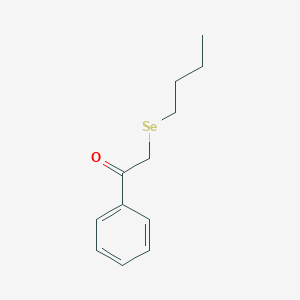
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
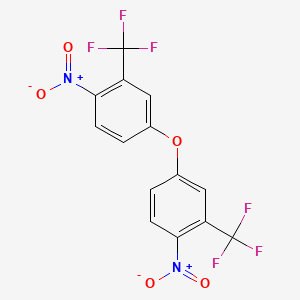
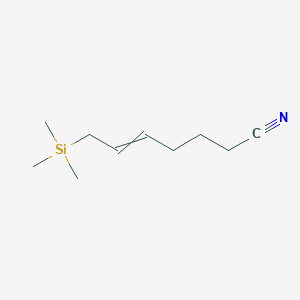
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

